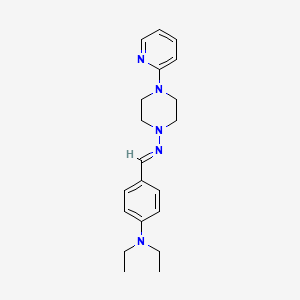

(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Overview

Description

(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine is a Schiff base compound characterized by a piperazine backbone conjugated with a diethylamino-substituted benzylidene group and a pyridin-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine typically involves a multi-step process:

Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(diethylamino)benzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

Piperazine Derivative Synthesis: The next step involves the synthesis of the 4-(pyridin-2-yl)piperazine derivative, which can be achieved through nucleophilic substitution reactions.

Final Coupling Reaction: The final step is the coupling of the benzylidene intermediate with the piperazine derivative under controlled conditions, often using a catalyst or a coupling reagent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The compound’s benzylidene group undergoes hydrolysis under acidic or basic conditions to regenerate the primary amine and aldehyde precursors:

Conditions : Aqueous ethanol at elevated temperatures (60–80°C).

Reduction Reactions

Catalytic hydrogenation or borohydride reduction targets the C=N bond, yielding secondary amines:

Key Data :

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25°C | 78–85 |

| H₂ (1 atm) | EtOAc | 50°C | 92 |

Applications : Reduced derivatives show enhanced bioavailability in medicinal chemistry studies .

Nucleophilic Additions

The electron-deficient imine carbon reacts with nucleophiles such as Grignard reagents or organolithium compounds:

Example : Addition of methylmagnesium bromide produces tertiary amines with modified steric profiles .

Cycloaddition Reactions

The imine group participates in [3+2] cycloadditions with nitrones or azides, forming five-membered heterocycles:

Conditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF at 60°C .

Electrophilic Aromatic Substitution

The diethylamino-substituted benzene ring undergoes nitration or sulfonation at the para position relative to the amino group:

Regioselectivity : Directed by the strong electron-donating diethylamino group .

Piperazine Ring Functionalization

The secondary amine in the piperazine core reacts via:

-

Alkylation : With alkyl halides to form quaternary ammonium salts.

-

Acylation : With acetyl chloride to produce amides.

Example :

Conditions : Triethylamine base in dichloromethane at 0°C .

Coordination Chemistry

The pyridinyl and imine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Key Complexes :

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N(pyridine), N(imine) | Catalytic oxidation |

| Fe(III) | N(piperazine), O(solvent) | Magnetic materials |

Structural Data : Bond lengths (Cu–N ≈ 1.98–2.05 Å) confirmed by X-ray crystallography .

Oxidative Degradation

Exposure to strong oxidizers (e.g., KMnO₄) cleaves the piperazine ring or oxidizes the diethylamino group to nitro:

Mechanism : Radical-mediated oxidation followed by decarboxylation .

Photochemical Reactions

UV irradiation induces E→Z isomerization of the imine bond, altering molecular geometry and dipole moments:

Quantum Yield : Φ = 0.32 ± 0.03 (λ = 365 nm, ethanol).

Biological Conjugation

In medicinal contexts, the compound forms covalent adducts with thiol-containing biomolecules (e.g., glutathione):

Scientific Research Applications

Structural Characteristics

The molecular formula of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine is . The compound features:

- Piperazine ring : Known for its biological activity.

- Diethylamino group : Enhances solubility and biological interactions.

- Pyridine ring : Contributes to its potential as a ligand in various biochemical pathways.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an antidepressant and antipsychotic agent. Its structural analogs have shown promise in modulating neurotransmitter systems, especially serotonin and dopamine receptors.

Case Studies

- A study reported that derivatives of piperazine exhibit significant activity against depression models in rats, suggesting that modifications to the piperazine structure can enhance efficacy .

- Another investigation highlighted the role of compounds similar to this one in inhibiting specific kinases involved in cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The presence of both the piperazine and pyridine rings contributes to its ability to disrupt microbial cell functions.

Data Table: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound with various biological targets. These studies help predict how well the compound can interact with proteins implicated in disease processes.

Insights from Docking Studies

- Docking simulations revealed strong interactions with serotonin receptors, indicating potential antidepressant activity .

- The compound also showed favorable binding energies with protein kinases, suggesting its role as a therapeutic agent in cancer treatment .

Neuropharmacology

The neuropharmacological profile of this compound has been explored in various animal models, revealing effects on behavior indicative of anxiolytic and sedative properties.

Findings

- Behavioral assays demonstrated that administration of this compound led to reduced anxiety-like behaviors in mice, supporting its potential use in treating anxiety disorders .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in optimizing the chemical structure for enhanced biological activity. Variations in substituents on the piperazine ring have shown significant effects on pharmacological outcomes.

Table: Structure-Activity Relationship

Mechanism of Action

The mechanism of action of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The structural analogs of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine differ primarily in their aromatic and piperazinyl substituents, which significantly influence their physicochemical and biological properties:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations :

- Electron-Donating Groups: The diethylamino group in the target compound enhances solubility compared to analogs with electron-withdrawing substituents (e.g., nitro or chloro) .

- Steric Effects : Bulky substituents like naphthylmethyl reduce binding accessibility, whereas smaller groups (e.g., pyridinyl) favor target engagement.

Table 2: Binding Affinity Data from Molecular Docking Studies

| Compound Name | Binding Affinity (kcal/mol) | Reference Standard (Galantamine) |

|---|---|---|

| (E)-N'-(4-(diethylamino)benzylidene)-... | -10.77 | -8.15 (Galantamine) |

| (E)-N'-(4-methylbenzylidene)-... | -15.71 | -8.15 |

| (E)-N'-(4-(methylthio)benzylidene)-... | -14.74 | -8.15 |

Analysis :

- The target compound’s binding affinity (-10.77 kcal/mol) suggests moderate interaction strength, outperforming galantamine but underperforming compared to methyl- and methylthio-substituted analogs. This may reflect a trade-off between solubility and target engagement.

Cytotoxic Activity in Schiff Base Derivatives

While direct cytotoxicity data for the target compound are unavailable, structurally related Schiff bases (e.g., sulfonamide derivatives) demonstrate activity against breast cancer cells (MDA-MB-231) . The presence of electron-donating groups (e.g., diethylamino) could enhance cellular uptake, though steric hindrance from pyridinyl may limit efficacy compared to smaller substituents.

Biological Activity

(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine, commonly referred to as DEABP, is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DEABP is characterized by the following structural formula:

This compound features a piperazine ring substituted with a pyridine moiety and a diethylamino group, which are critical for its biological interactions.

The biological activity of DEABP primarily stems from its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

- Anticancer Properties : Many derivatives of piperazine and pyridine have shown promise in inhibiting cancer cell proliferation by targeting specific kinases and receptors involved in tumor growth.

- Neurotransmitter Modulation : The diethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of DEABP. These include:

- Cytotoxicity Assays : Cell viability tests performed on various cancer cell lines (e.g., HeLa, MCF-7) revealed that DEABP exhibits significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth.

- Kinase Inhibition Studies : DEABP has been tested against several kinases implicated in cancer signaling pathways. Preliminary results suggest it may act as a moderate inhibitor of certain receptor tyrosine kinases.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of DEABP:

- Tumor Growth Inhibition : In xenograft models, DEABP demonstrated a reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

- Behavioral Studies : Tests on rodent models indicate possible anxiolytic effects, warranting further exploration into its neuropharmacological properties.

Data Tables

The following table summarizes key findings from various studies on DEABP:

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of DEABP on breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death in vitro and reduced tumor growth in vivo.

Case Study 2: Neuropharmacological Effects

Research conducted on rodent models indicated that DEABP may exert anxiolytic effects. Behavioral assessments demonstrated reduced anxiety-like behaviors in elevated plus-maze tests when treated with DEABP, suggesting its potential as a therapeutic agent for anxiety disorders.

Q & A

Q. What are the common synthetic routes for synthesizing (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine and its analogs?

Basic

The synthesis typically involves Schiff base formation via condensation between a primary amine (e.g., 4-(pyridin-2-yl)piperazin-1-amine) and a carbonyl-containing compound (e.g., 4-diethylaminobenzaldehyde). Key steps include:

- Deprotection of amines : For example, removal of benzyl groups from intermediates using catalytic hydrogenation or acidic conditions .

- Coupling reactions : Heating under reflux in ethanol or methanol with a base (e.g., triethylamine) to facilitate imine bond formation .

- Purification : Column chromatography or preparative TLC to isolate the target compound, followed by characterization via ESI-MS (e.g., m/z 452 [M + H]+) and <sup>1</sup>H NMR (e.g., δ 8.60 ppm for aromatic protons) .

Q. How is the E-configuration confirmed in Schiff base compounds like this compound?

Basic

The E-configuration of the imine bond is confirmed using:

- <sup>1</sup>H NMR : Coupling constants (J) between the imine proton and adjacent groups. For example, a singlet for the imine proton (δ ~8.5 ppm) suggests restricted rotation, consistent with the E-isomer .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated in structurally similar compounds like 4-methyl-N-(4-nitrobenzylidene)-piperazin-1-amine .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced

Optimization strategies include:

- Catalyst screening : Using 0.05–0.1 eq of catalysts (e.g., Pd/C or CuBr) to enhance coupling efficiency, as seen in pyrimidine derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) or ethanol/water mixtures improve solubility and reaction rates .

- Temperature control : Sealed-tube reactions at 140°C for 12–24 hours ensure complete conversion, as demonstrated in spirocyclic analogs .

- HPLC purification : For challenging separations, reverse-phase HPLC resolves closely related impurities, particularly in compounds with multiple aromatic substituents .

Q. How should researchers design experiments to evaluate the bioactivity of this compound?

Advanced

Bioactivity assays should focus on:

- Enzyme inhibition : Assess inhibitory effects on targets like carbonic anhydrase (hCA I/II) using fluorometric assays with 4-nitrophenyl acetate as a substrate .

- Cytotoxicity screening : Use MTT or SRB assays against cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values with positive controls like doxorubicin .

- Receptor binding studies : Radioligand displacement assays (e.g., for dopamine or histamine receptors) to determine Ki values, guided by structural analogs with piperazine motifs .

Q. How can contradictory bioactivity data between studies be analyzed?

Advanced

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., Jurkat vs. HEK293) or enzyme sources (recombinant vs. native proteins) .

- Compound stability : Degradation under assay conditions (e.g., pH-sensitive Schiff bases) can be monitored via LC-MS .

- Substituent effects : Minor structural changes (e.g., methyl vs. cyclopropyl groups on piperazine) drastically alter activity. Compare analogs like COMPOUND 36 (m/z 492) and COMPOUND 40 to identify structure-activity relationships (SAR) .

Q. What computational methods are used to predict receptor interactions for this compound?

Advanced

- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., dopamine D3) using crystal structures (PDB ID: 3PBL). Focus on piperazine-pyridine interactions and hydrogen bonding .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assesses binding stability over 100 ns trajectories, evaluating RMSD and ligand-protein contact persistence .

- QSAR modeling : Train models on analogs with known IC50 values to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

Q. How do substituents on the piperazine ring influence physicochemical properties?

Advanced

- Lipophilicity : Electron-withdrawing groups (e.g., trifluoromethyl) increase logP, enhancing blood-brain barrier penetration, as seen in analogs with improved CNS activity .

- Solubility : Polar substituents (e.g., hydroxyl or methylsulfanyl) improve aqueous solubility, critical for in vivo bioavailability. Compare analogs with/without 4-methylpiperazine .

- Metabolic stability : Cyclopropyl groups reduce CYP450-mediated oxidation, as demonstrated in COMPOUND 36 (half-life >6 hours in microsomal assays) .

Properties

IUPAC Name |

N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5/c1-3-23(4-2)19-10-8-18(9-11-19)17-22-25-15-13-24(14-16-25)20-7-5-6-12-21-20/h5-12,17H,3-4,13-16H2,1-2H3/b22-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWABKCTVSRVHKA-OQKWZONESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323517 | |

| Record name | N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662196 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

307329-23-3 | |

| Record name | N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.